molecular formula C23H13ClFN3O4S B15028512 (2E)-2-[(4-chlorophenyl)sulfonyl]-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

(2E)-2-[(4-chlorophenyl)sulfonyl]-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

Cat. No.: B15028512
M. Wt: 481.9 g/mol
InChI Key: BYMMWUQQTPLLLN-CPNJWEJPSA-N
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Description

(2E)-2-(4-CHLOROBENZENESULFONYL)-3-[2-(4-FLUOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE is a complex organic compound with potential applications in various scientific fields. This compound features a combination of aromatic rings, sulfonyl, and nitrile groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-CHLOROBENZENESULFONYL)-3-[2-(4-FLUOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nitrile Formation:

    Sulfonylation: The addition of the sulfonyl group using sulfonyl chlorides under basic conditions.

    Aromatic Substitution: The incorporation of aromatic rings through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(4-CHLOROBENZENESULFONYL)-3-[2-(4-FLUOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitrile group to amines.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation.

    Amines: Formed through reduction of the nitrile group.

    Substituted Aromatics: Formed through substitution reactions.

Scientific Research Applications

(2E)-2-(4-CHLOROBENZENESULFONYL)-3-[2-(4-FLUOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-(4-CHLOROBENZENESULFONYL)-3-[2-(4-FLUOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-(4-CHLOROBENZENESULFONYL)-3-[2-(4-FLUOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE is unique due to its combination of functional groups and aromatic rings, which confer specific chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C23H13ClFN3O4S

Molecular Weight

481.9 g/mol

IUPAC Name

(E)-2-(4-chlorophenyl)sulfonyl-3-[2-(4-fluorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

InChI

InChI=1S/C23H13ClFN3O4S/c24-15-4-10-18(11-5-15)33(30,31)19(14-26)13-20-22(32-17-8-6-16(25)7-9-17)27-21-3-1-2-12-28(21)23(20)29/h1-13H/b19-13+

InChI Key

BYMMWUQQTPLLLN-CPNJWEJPSA-N

Isomeric SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)Cl)OC4=CC=C(C=C4)F

Canonical SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl)OC4=CC=C(C=C4)F

Origin of Product

United States

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